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Chemical Profile of Docetaxel Impurity 4

The table below summarizes the key identifying information for Docetaxel Impurity 4:

Property Description

Chemical Name
(IUPAC)

(4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-

carboxylic acid [1]

CAS Number 153744-63-9 [1]

Molecular Formula C₁₇H₂₃NO₅ [1]

Molecular Weight 321.4 g/mol [1]

Chemical Structure  (Source: SynZeal)

Origin and Formation Pathway

Docetaxel Impurity 4 is classified as a process-related impurity, not a degradation product [2]. It

originates during the semi-synthetic production of Docetaxel itself.
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Role in Synthesis: The molecule is a key protected intermediate, often referred to as the "side-

chain," used in constructing the final Docetaxel molecule [1] [3]. It is designed to be coupled with the
baccatin core structure (10-deacetylbaccatin III) to form Docetaxel.

Formation Mechanism: If the coupling reaction with the baccatin core is incomplete or inefficient,
this unreacted intermediate can carry through the process and be present in the final Active

Pharmaceutical Ingredient (API) as an impurity [2].

Analytical Methodologies for Control

Controlling Impurity 4 requires specific, stability-indicating High-Performance Liquid Chromatography

(HPLC) methods that can separate it from other process impurities, degradation products, and formulation

excipients [4].

The general workflow for method development and analysis is as follows:
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Start: Develop HPLC Method

Select Stationary Phase
(e.g., C18 or C8 column)

Optimize Mobile Phase
(e.g., Water/Acetonitrile/Methanol gradient)

Validate Method Specificity

Confirm Separation from:
- Other Impurities

- Degradants
- Placebo (e.g., Polysorbate 80)

Establish Relative Retention Time (RRT)
and Relative Response Factor (RRF)

Routinely Test Docetaxel API
and Drug Product

Click to download full resolution via product page

Key Methodological Considerations:

Separation from Placebo: A critical challenge is that polysorbate 80, a common solubilizer in
Docetaxel injections, produces peaks in HPLC. A robust method must separate Impurity 4 from these

placebo peaks to avoid inaccurate quantification [4].
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Use of Reference Standards: Authentic standards of Impurity 4 are used to establish its Relative

Retention Time (RRT) and Relative Response Factor (RRF), which are essential for its accurate
identification and quantification during quality control testing [4] [1].

Regulatory and Quality Control

Docetaxel Impurity 4 is recognized by suppliers as a chemical entity for which reference standards are

available. These standards are vital for:

Analytical Method Development and Validation (AMV)
Quality Control (QC) during commercial production
Filing Abbreviated New Drug Applications (ANDAs) [1]

Summary

Docetaxel Impurity 4 is a known process intermediate whose presence in the final product indicates

residual starting material from synthesis. Its control is mandated in pharmaceutical development, requiring

carefully developed HPLC methods and authentic reference standards for accurate monitoring.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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